3-Aminoisonicotinaldehyde
Overview
Description
3-Aminoisonicotinaldehyde: is an organic compound with the molecular formula C₆H₆N₂O. It is a derivative of isonicotinaldehyde, featuring an amino group at the third position of the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3,4-Pyridinedicarboxamide: One common method involves the conversion of 3,4-pyridinedicarboxamide to 3-aminoisonicotinaldehyde through a three-step reaction. The first step involves the reduction of the carboxamide groups to form the corresponding alcohol. .
From 3-Aminopyridine-4-ylmethanol: Another method involves the oxidation of 3-aminopyridine-4-ylmethanol using manganese dioxide in chloroform, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity. The reactions are often carried out in inert atmospheres and at controlled temperatures to prevent degradation of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Aminoisonicotinaldehyde can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in chloroform is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Aminoisonicotinaldehyde is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules. It is also used in the preparation of various ligands and catalysts.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 3-aminoisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. This compound can act as an inhibitor or activator of various biological pathways, depending on its specific structure and the target involved.
Comparison with Similar Compounds
3-Aminopyridine-4-carboxaldehyde: Similar in structure but with a carboxaldehyde group instead of an isonicotinaldehyde group.
3-Aminopyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Isonicotinaldehyde: Lacks the amino group, which reduces its ability to participate in nucleophilic substitution reactions.
Uniqueness: 3-Aminoisonicotinaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-aminopyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-3-8-2-1-5(6)4-9/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEGFXFYOKVWAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376652 | |
Record name | 3-Aminoisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55279-29-3 | |
Record name | 3-Aminoisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminopyridine-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Aminoisonicotinaldehyde used in the synthesis of naphthyridines?
A1: this compound serves as a crucial building block in synthesizing various substituted 1,7-naphthyridines. The research paper describes its role in the Friedländer reaction []. This reaction involves condensing this compound with different methyl or methylene compounds activated by α-aldehydes or ketones. This condensation leads to the formation of the desired naphthyridine ring system, with the possibility of incorporating various substituents at the 2 and/or 3 positions of the naphthyridine core [].
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